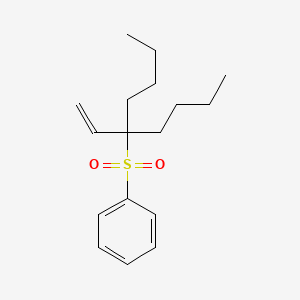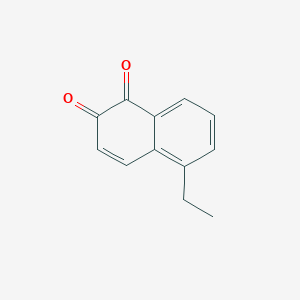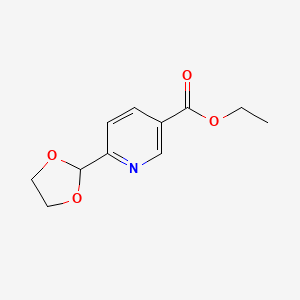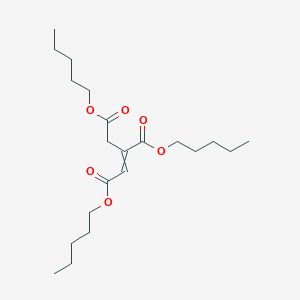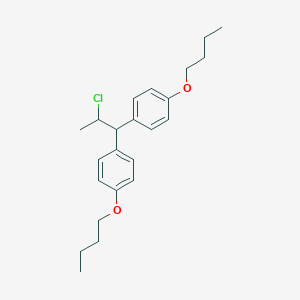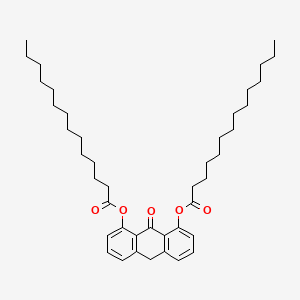
(9-oxo-8-tetradecanoyloxy-10H-anthracen-1-yl) Tetradecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9-oxo-8-tetradecanoyloxy-10H-anthracen-1-yl) Tetradecanoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an anthracene core, which is a polycyclic aromatic hydrocarbon, and two tetradecanoate ester groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9-oxo-8-tetradecanoyloxy-10H-anthracen-1-yl) Tetradecanoate typically involves multiple steps, starting with the preparation of the anthracene core. The anthracene core can be synthesized through a Friedel-Crafts acylation reaction, followed by oxidation to introduce the oxo group at the 9-position. The tetradecanoate ester groups are then introduced through esterification reactions using tetradecanoic acid and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(9-oxo-8-tetradecanoyloxy-10H-anthracen-1-yl) Tetradecanoate undergoes various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids or other derivatives.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alcohols and amines. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
Scientific Research Applications
(9-oxo-8-tetradecanoyloxy-10H-anthracen-1-yl) Tetradecanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (9-oxo-8-tetradecanoyloxy-10H-anthracen-1-yl) Tetradecanoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (9-oxo-8-decanoyloxy-10H-anthracen-1-yl) Decanoate
- (9-oxo-8-octanoyloxy-10H-anthracen-1-yl) Octanoate
Uniqueness
Compared to similar compounds, (9-oxo-8-tetradecanoyloxy-10H-anthracen-1-yl) Tetradecanoate is unique due to its longer tetradecanoate ester chains, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
64817-77-2 |
|---|---|
Molecular Formula |
C42H62O5 |
Molecular Weight |
646.9 g/mol |
IUPAC Name |
(9-oxo-8-tetradecanoyloxy-10H-anthracen-1-yl) tetradecanoate |
InChI |
InChI=1S/C42H62O5/c1-3-5-7-9-11-13-15-17-19-21-23-31-38(43)46-36-29-25-27-34-33-35-28-26-30-37(41(35)42(45)40(34)36)47-39(44)32-24-22-20-18-16-14-12-10-8-6-4-2/h25-30H,3-24,31-33H2,1-2H3 |
InChI Key |
UPLSCPIWUOYFQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2)C=CC=C3OC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


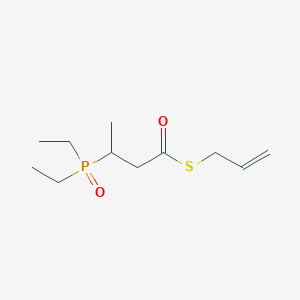
![2-Cyclohexyl-4,8-dimethyl-1-oxa-2-azaspiro[2.5]octane](/img/structure/B14504510.png)
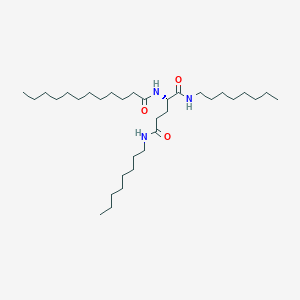
![1-[4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-yl]ethan-1-one](/img/structure/B14504512.png)
![1-[4-Chloro-2-(1-phenylethenyl)phenyl]methanamine](/img/structure/B14504523.png)
